Cas no 1824115-35-6 (1-(3-Ethynylphenyl)cyclopentan-1-amine)
1-(3-Ethynylphenyl)cyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1824115-35-6
- EN300-1828683
- 1-(3-ethynylphenyl)cyclopentan-1-amine
- 1-(3-Ethynylphenyl)cyclopentan-1-amine
-
- Inchi: 1S/C13H15N/c1-2-11-6-5-7-12(10-11)13(14)8-3-4-9-13/h1,5-7,10H,3-4,8-9,14H2
- InChI Key: VXMFLGWWWJVAHJ-UHFFFAOYSA-N
- SMILES: NC1(C2C=CC=C(C#C)C=2)CCCC1
Computed Properties
- Exact Mass: 185.120449483g/mol
- Monoisotopic Mass: 185.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26Ų
1-(3-Ethynylphenyl)cyclopentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1828683-0.05g |
1-(3-ethynylphenyl)cyclopentan-1-amine |
1824115-35-6 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1828683-0.1g |
1-(3-ethynylphenyl)cyclopentan-1-amine |
1824115-35-6 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1828683-0.25g |
1-(3-ethynylphenyl)cyclopentan-1-amine |
1824115-35-6 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1828683-0.5g |
1-(3-ethynylphenyl)cyclopentan-1-amine |
1824115-35-6 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1828683-1.0g |
1-(3-ethynylphenyl)cyclopentan-1-amine |
1824115-35-6 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1828683-2.5g |
1-(3-ethynylphenyl)cyclopentan-1-amine |
1824115-35-6 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1828683-5.0g |
1-(3-ethynylphenyl)cyclopentan-1-amine |
1824115-35-6 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1828683-10.0g |
1-(3-ethynylphenyl)cyclopentan-1-amine |
1824115-35-6 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1828683-1g |
1-(3-ethynylphenyl)cyclopentan-1-amine |
1824115-35-6 | 1g |
$1286.0 | 2023-09-19 | ||
| Enamine | EN300-1828683-5g |
1-(3-ethynylphenyl)cyclopentan-1-amine |
1824115-35-6 | 5g |
$3728.0 | 2023-09-19 |
1-(3-Ethynylphenyl)cyclopentan-1-amine Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 1-(3-Ethynylphenyl)cyclopentan-1-amine
Introduction to 1-(3-Ethynylphenyl)cyclopentan-1-amine (CAS No. 1824115-35-6)
1-(3-Ethynylphenyl)cyclopentan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1824115-35-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic amines characterized by a cyclopentane ring fused with an aromatic phenyl ring, further functionalized with an ethynyl group at the 3-position of the phenyl ring. The unique structural features of this molecule make it a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.
The ethynylphenyl moiety in the molecular structure introduces a high degree of reactivity, enabling diverse chemical modifications that can be exploited in drug design. This reactivity is particularly useful in the synthesis of more complex molecules, such as protease inhibitors, kinase inhibitors, and other bioactive agents. The cyclopentane ring contributes to the overall steric properties of the molecule, influencing its solubility, metabolic stability, and binding affinity to biological targets.
In recent years, there has been a surge in research focused on developing small-molecule modulators that can interact with specific biological pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The 1-(3-Ethynylphenyl)cyclopentan-1-amine scaffold has emerged as a versatile platform for generating structurally diverse compounds with potential therapeutic efficacy. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allows for the facile introduction of additional functional groups, thereby expanding its utility in medicinal chemistry.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. For instance, studies have suggested that derivatives of 1-(3-Ethynylphenyl)cyclopentan-1-amine may exhibit inhibitory activity against certain enzymes involved in cancer progression. The ethynyl group provides a handle for further derivatization, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. This flexibility has made it an attractive scaffold for high-throughput screening campaigns aimed at identifying novel drug candidates.
The cyclopentan-1-amine core of the molecule imparts a distinct conformational preference that can influence how it interacts with biological targets. This structural feature is particularly important in drug design, as it can affect both binding affinity and selectivity. Computational modeling studies have been instrumental in understanding these interactions at a molecular level. By leveraging computational techniques such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict how 1-(3-Ethynylphenyl)cyclopentan-1-amine and its derivatives will behave within biological systems.
Recent advances in synthetic methodologies have further enhanced the accessibility of this compound for medicinal chemistry applications. Transition-metal-catalyzed reactions have revolutionized the way complex organic molecules are constructed, allowing for more efficient and scalable synthesis routes. The use of palladium or copper catalysts in cross-coupling reactions has enabled the rapid assembly of intricate molecular architectures based on the 1-(3-Ethynylphenyl)cyclopentan-1-amine scaffold.
The pharmacological profile of 1-(3-Ethynylphenyl)cyclopentan-1-amine is still being actively investigated, but preliminary data suggest that it may possess interesting biological activities. For example, studies have explored its potential as an antagonist or agonist for certain G-protein coupled receptors (GPCRs). These receptors play critical roles in mediating various physiological processes and are often targeted by therapeutic drugs. By modulating GPCR activity, derivatives of this compound could offer new strategies for treating conditions such as hypertension, diabetes, and neurological disorders.
In addition to its potential as a direct therapeutic agent, 1-(3-Ethynylphenyl)cyclopentan-1-amine has also been explored as a tool compound in biochemical research. Its well-defined structure and reactivity make it an excellent starting point for studying enzyme mechanisms and developing novel probes for cellular processes. Such research endeavors not only contribute to our fundamental understanding of biological systems but also lay the groundwork for future drug discovery efforts.
The synthesis of 1-(3-Ethynylphenyl)cyclopentan-1-amine involves several key steps that highlight its synthetic versatility. One common approach begins with the preparation of 3-bromoaniline, which undergoes Sonogashira coupling with terminal alkynes to introduce the ethynyl group at the desired position on the phenyl ring. Subsequent reduction steps convert any remaining unsaturated bonds into amine functionalities while preserving overall structural integrity.
The introduction of the cyclopentane ring into the molecular framework is typically achieved through cyclization reactions or metal-catalyzed coupling strategies that link pre-formed fragments together seamlessly. These synthetic methodologies ensure high regioselectivity and yield while minimizing unwanted side products—a critical consideration when working with sensitive pharmaceutical intermediates like this one.
As research continues to uncover new applications for 1-(3-Ethynylphenyl)cyclopentan-1-amine, collaborations between academic institutions and pharmaceutical companies are likely to intensify further driving innovation across multiple disciplines including organic synthesis biopharmaceuticals drug delivery systems etc.. Such interdisciplinary efforts promise not only accelerate progress toward novel therapeutics but also foster educational opportunities spanning both theoretical knowledge practical skills within emerging fields like medicinal chemistry biotechnology.
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